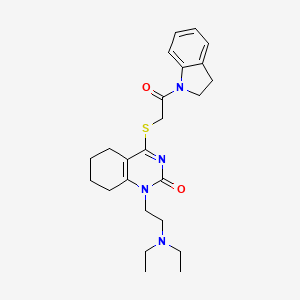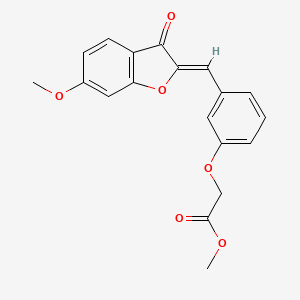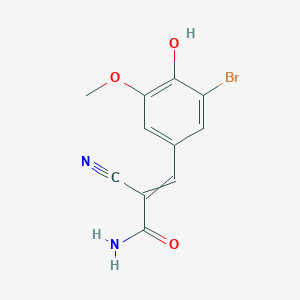![molecular formula C21H20FN5O B2728161 1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone CAS No. 2415541-70-5](/img/structure/B2728161.png)
1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as "compound X" and is known to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
Compound X works by inhibiting the activity of specific enzymes that are involved in the progression of various diseases. This inhibition leads to a reduction in the activity of these enzymes, which in turn slows down the progression of the disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound X are still being studied. However, initial research studies have reported that this compound has a significant impact on the activity of specific enzymes that are involved in various metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using compound X in lab experiments is its unique mechanism of action, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its high cost, which can make it difficult for researchers to obtain and use in their experiments.
Orientations Futures
There are several future directions for research on compound X. One of the main areas of focus is the development of new drugs based on the structure of this compound. Researchers are also exploring the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, research is being conducted to further understand the biochemical and physiological effects of this compound on specific metabolic pathways.
Méthodes De Synthèse
The synthesis of compound X is a multi-step process that involves several chemical reactions. The starting materials for the synthesis of this compound are 5-fluoro-6-phenylpyrimidine-4-amine and 2-bromo-3-pyridinecarboxaldehyde. These two compounds are reacted together in the presence of a suitable solvent and a catalyst to form the intermediate product, which is then further reacted with piperazine to form the final product, compound X.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in drug development. Several research studies have reported that this compound has a unique mechanism of action that makes it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O/c22-19-20(17-6-2-1-3-7-17)24-15-25-21(19)27-11-9-26(10-12-27)18(28)13-16-5-4-8-23-14-16/h1-8,14-15H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQNPSZWCDGWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2F)C3=CC=CC=C3)C(=O)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-((1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2728082.png)


![3-[Pentyl(propyl)amino]propanoic acid;hydrochloride](/img/structure/B2728087.png)
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2728088.png)

![N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2728091.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2728093.png)
![N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide](/img/structure/B2728094.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(naphthalen-2-yl)propanamide](/img/structure/B2728097.png)
